1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
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Overview
Description
1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and furan groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Furan Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using furan derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to sulfides under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid residues. The furan ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
- 1-((2-Bromophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
- 1-((2-Methylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
Uniqueness
1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical development.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO5S2/c17-15-5-1-2-6-16(15)25(21,22)18-9-7-14(8-10-18)24(19,20)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHDQSCNQJSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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